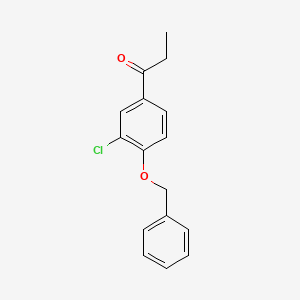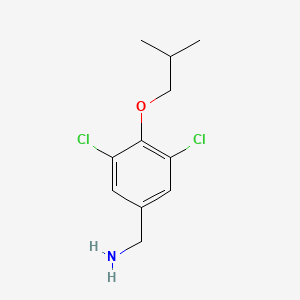![molecular formula C9H7FN2O2 B1407252 Methyl-5-Fluor-1H-pyrrolo[2,3-b]pyridin-2-carboxylat CAS No. 1234616-72-8](/img/structure/B1407252.png)
Methyl-5-Fluor-1H-pyrrolo[2,3-b]pyridin-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 . It is a heterocyclic compound that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is characterized by a six-membered heterocyclic scaffold . The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” has a molecular weight of 194.17 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Methyl-5-Fluor-1H-pyrrolo[2,3-b]pyridin-2-carboxylat
Krebsforschung FGFR-Inhibitoren: this compound-Derivate wurden auf ihr Potenzial als Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren untersucht, die eine entscheidende Rolle bei der Proliferation und dem Überleben von Krebszellen spielen. Diese Verbindungen haben sich als vielversprechend erwiesen, um die Migrations- und Invasionsfähigkeit von Krebszellen zu reduzieren .
Synthese neuer Krebsmittel: Die Derivate der Verbindung werden für die Entwicklung und Synthese neuer Krebsmittel erforscht. Forscher setzen strukturbasierte Designstrategien ein, um diese Derivate zu optimieren, um die FGFR-Aktivitäten zu verbessern, was zu neuen Behandlungen für verschiedene Krebsarten führen könnte .
Chemische Synthese und Optimierung: Die Verbindung dient als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener chemischer Strukturen, die für die pharmazeutische Chemie relevant sind. Sie wird in Reaktionen mit anderen Substanzen verwendet, um Verbindungen mit potentieller biologischer Aktivität zu erzeugen .
Molekular-Docking-Studien: Die Verbindung wird in molekularen Docking-Studien verwendet, um Bindungsinteraktionen zwischen potentiellen Medikamentenkandidaten und ihren Zielproteinen vorherzusagen. Dies hilft, die Wirksamkeit und die potenziellen Nebenwirkungen neuer Medikamente zu verstehen .
Safety and Hazards
“Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is classified as harmful, with hazard statements H302, H315, H320, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .
Zukünftige Richtungen
The development of an imaging agent superior to those currently available for the detection of Aβ deposits is a potential future direction . Additionally, the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease, poorly responsive to conventional therapies, is another potential area of research .
Eigenschaften
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYVFAFWIZUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






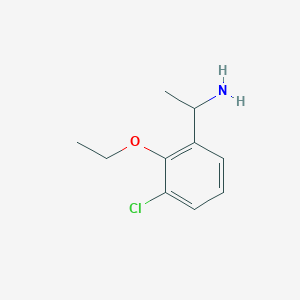
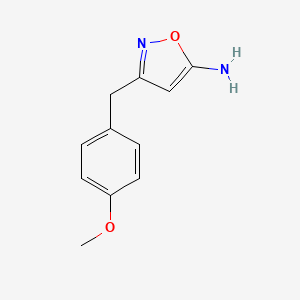


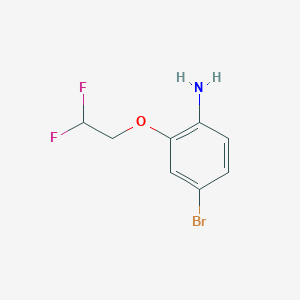
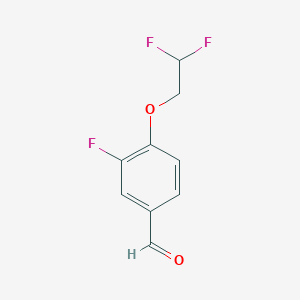

![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)

